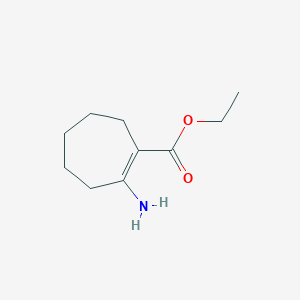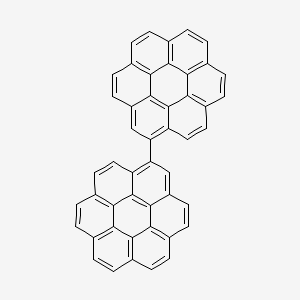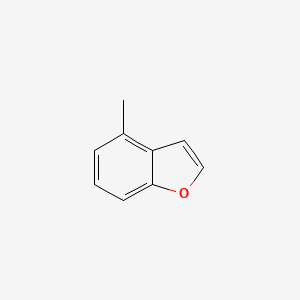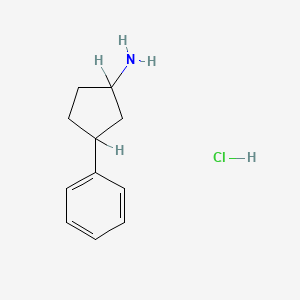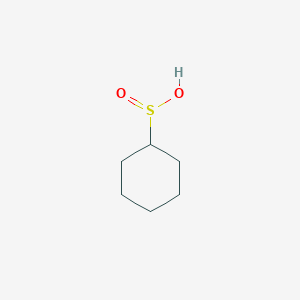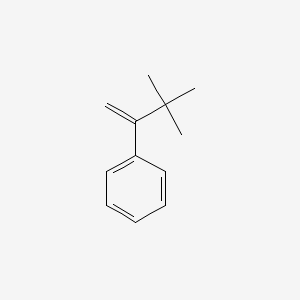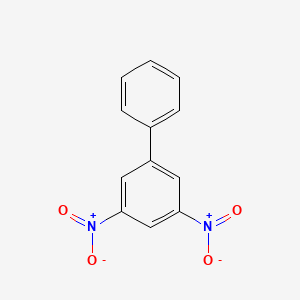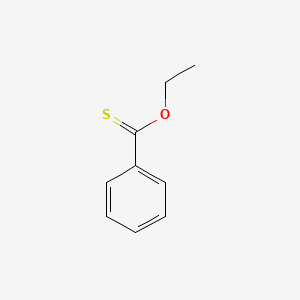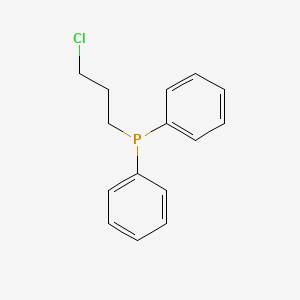
3-chloropropyl(diphenyl)phosphane
Übersicht
Beschreibung
3-chloropropyl(diphenyl)phosphane is an organophosphorus compound with the molecular formula C15H16ClP It is a tertiary phosphine characterized by the presence of a chloropropyl group attached to a diphenylphosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-chloropropyl(diphenyl)phosphane can be synthesized through several methods:
From halogenophosphines and organometallic reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.
Reduction of phosphine oxides: The reduction of phosphine oxides using borane-dimethylsulfide complex can yield this compound.
C–P coupling reactions: This method involves the formation of a carbon-phosphorus bond through coupling reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloropropyl(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the phosphine compound.
Substitution: The chloropropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Borane-dimethylsulfide complex is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can react with the chloropropyl group.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regeneration of the phosphine compound.
Substitution: Formation of substituted phosphines with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-chloropropyl(diphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-chloropropyl(diphenyl)phosphane involves its interaction with molecular targets through its phosphine group. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in nucleophilic substitution reactions, where the chloropropyl group is replaced by other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloropropoxy(diphenyl)phosphane: Similar structure but with an oxygen atom in the propyl chain.
Tris(chloropropyl) phosphate: A related organophosphate with multiple chloropropyl groups.
Uniqueness
3-chloropropyl(diphenyl)phosphane is unique due to its specific combination of a chloropropyl group and a diphenylphosphane moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
57137-55-0 |
|---|---|
Molekularformel |
C15H16ClP |
Molekulargewicht |
262.71 g/mol |
IUPAC-Name |
3-chloropropyl(diphenyl)phosphane |
InChI |
InChI=1S/C15H16ClP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI-Schlüssel |
JSXCOEFXLJZYMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(CCCCl)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCCCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

